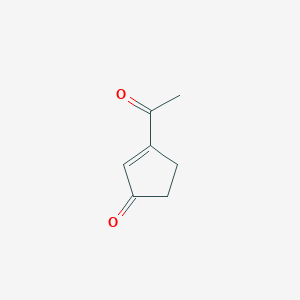

2-Cyclopenten-1-one, 3-acetyl-

Description

Significance of α,β-Unsaturated Cyclopentenone Derivatives in Organic Synthesis Research

α,β-Unsaturated cyclopentenone derivatives are highly valuable intermediates in organic synthesis due to their inherent reactivity and the prevalence of the cyclopentenone core in a vast array of natural products and biologically active molecules. wikipedia.org The cyclopentenone unit serves as a powerful synthon, providing a scaffold for a diverse range of chemical modifications. researchgate.net This versatility makes them crucial in the total synthesis of complex molecules, including terpenes, prostaglandins (B1171923), and jasmone. wikipedia.orgrsc.org

The reactivity of the α,β-unsaturated ketone moiety allows for a variety of transformations, such as nucleophilic conjugate additions (Michael reaction), cycloadditions (Diels-Alder reaction), and photochemical [2+2] cycloadditions. wikipedia.orgthieme-connect.com These reactions enable the construction of intricate molecular architectures with high stereocontrol. The development of catalytic asymmetric methods for the synthesis and functionalization of chiral cyclopentenones has further expanded their utility in creating enantiomerically pure target molecules. acs.org The Pauson-Khand reaction, a formal [2+2+1] cycloaddition, is a particularly powerful method for constructing cyclopentenones and has been extensively used in the synthesis of complex natural products. rsc.orgmdpi.com

Overview of the Structural Features of 2-Cyclopenten-1-one (B42074), 3-acetyl- Relevant to Advanced Synthetic Chemistry

The structure of 2-Cyclopenten-1-one, 3-acetyl- is characterized by a five-membered ring containing a ketone and a carbon-carbon double bond in conjugation. The presence of the acetyl group at the 3-position introduces additional functionality and influences the molecule's reactivity.

The compound can exist in tautomeric forms, primarily the keto and enol forms. The enol form, 3-acetyl-2-hydroxy-2-cyclopenten-1-one, is significant as the hydroxyl group can be involved in various reactions. tandfonline.comresearchgate.net Theoretical studies on analogous 3-acyl heterocyclic systems have shown that the tautomeric equilibrium can be influenced by the solvent and substitution patterns. southampton.ac.uk The interplay between these tautomers is crucial for understanding the molecule's reactivity in different chemical environments.

The conjugated π-system of the α,β-unsaturated ketone makes the β-carbon electrophilic and susceptible to attack by nucleophiles. The acetyl group, being an electron-withdrawing group, can further enhance this electrophilicity. The protons on the carbon adjacent to the carbonyl groups are acidic and can be removed by a base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of 2-Cyclopenten-1-one and a Related Derivative

| Property | 2-Cyclopenten-1-one | 2-Cyclopenten-1-one, 3-(acetyloxy)- |

| Molecular Formula | C₅H₆O | C₇H₈O₃ |

| Molar Mass | 82.10 g/mol | 140.14 g/mol |

| Appearance | Colorless liquid | Not specified |

| Boiling Point | 150 °C | Not specified |

| IUPAC Name | Cyclopent-2-en-1-one | (3-oxocyclopent-1-en-1-yl) acetate (B1210297) |

Data sourced from PubChem CID 13588 and 536144. wikipedia.orgnih.gov

Historical Context of Advanced Cyclopentenone Synthesis and Mechanistic Studies

The synthesis of cyclopentenones has a rich history, with several named reactions being central to their preparation. The Nazarov cyclization, discovered in the 1940s, is a classic method that involves the acid-catalyzed electrocyclic ring closure of divinyl ketones. wikipedia.org This reaction has been the subject of extensive mechanistic studies and has evolved to include modern, more efficient variations.

The Pauson-Khand reaction, first reported in 1973, provides a powerful route to cyclopentenones through the cobalt-mediated cocyclization of an alkyne, an alkene, and carbon monoxide. rsc.orgmdpi.com Mechanistic investigations have led to the development of catalytic and asymmetric versions of this reaction, significantly broadening its scope and applicability in complex molecule synthesis. mdpi.com

Other important methods for constructing the cyclopentenone ring system include intramolecular aldol (B89426) condensations, ring-closing metathesis, and the oxidation of cyclopentanones or cyclopentenols. wikipedia.orgrsc.org The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry of the final product. The development of these synthetic routes has been driven by the continued importance of cyclopentenone-containing molecules in various areas of chemistry and biology.

Structure

3D Structure

Properties

CAS No. |

27326-88-1 |

|---|---|

Molecular Formula |

C7H8O2 |

Molecular Weight |

124.14 g/mol |

IUPAC Name |

3-acetylcyclopent-2-en-1-one |

InChI |

InChI=1S/C7H8O2/c1-5(8)6-2-3-7(9)4-6/h4H,2-3H2,1H3 |

InChI Key |

DNWHNEMQSUQAQB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=O)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopenten 1 One, 3 Acetyl and Analogous Cyclopentenone Derivatives

Precursor-Based and Intramolecular Cyclization Approaches

A significant number of methods for generating 2-cyclopentenones rely on the cyclization of acyclic precursors or the modification of existing cyclopentane (B165970) ring systems. thieme-connect.com These approaches often involve well-established reactions that form the five-membered ring through intramolecular carbon-carbon bond formation.

Intramolecular Aldol (B89426) Condensation Strategies in Cyclopentenone Synthesis

Intramolecular aldol condensation is a powerful and frequently employed method for the synthesis of cyclic compounds, including cyclopentenones. researchgate.net This reaction involves the base- or acid-catalyzed cyclization of a dicarbonyl compound, where one carbonyl group acts as a nucleophile (after enolization) and the other as an electrophile. libretexts.org

For instance, the treatment of a 1,4-diketone like 2,5-hexanedione (B30556) with a base leads to the formation of a five-membered ring product, 3-methyl-2-cyclopentenone. libretexts.org The mechanism proceeds through the formation of an enolate ion, which then attacks the other carbonyl group within the same molecule. libretexts.org While the reaction could potentially form a strained three-membered ring, the thermodynamic stability of the resulting five-membered ring makes the cyclopentenone the exclusive product. libretexts.org Various catalysts, including solid acid catalysts like γ-Al2O3 and AlOOH, have been shown to effectively promote the intramolecular aldol condensation of 2,5-hexanedione to yield 3-methyl-2-cyclopentenone with high selectivity. researchgate.netoup.com

A related and widely used intramolecular cyclization is the Dieckmann condensation, which is essentially an intramolecular Claisen condensation of a diester to form a β-keto ester. organicchemistrytutor.com This method is particularly useful for synthesizing cyclopentanone (B42830) derivatives from adipic acid, which can be converted to a diester and then cyclized using a base like sodium ethoxide. organicchemistrytutor.com The resulting cyclic β-keto ester can then be further manipulated to yield the desired cyclopentenone.

Strategies Involving Elimination Reactions from Functionalized Cyclopentanone Precursors

The α,β-unsaturation in cyclopentenones can be introduced through elimination reactions starting from appropriately functionalized cyclopentanone precursors. thieme-connect.com A common strategy involves the elimination of a leaving group from the α- and β-positions of the cyclopentanone ring.

One such method is the elimination of an α-bromo-cyclopentanone using a base like lithium carbonate to furnish the corresponding 2-cyclopentenone. wikipedia.org Another approach involves the Saegusa–Ito oxidation, which converts cyclopentanones into 2-cyclopentenones. wikipedia.org This reaction typically proceeds through a silyl (B83357) enol ether intermediate which is then oxidized.

Furthermore, a continuous flow approach has been developed for the synthesis of α-enaminones from 4,5-trans-diamino-cyclopent-2-enones. This method involves a tunable hydrogenation followed by an elimination procedure to yield the corresponding α-enaminones. rsc.org Density functional theory (DFT) calculations suggest that the β-amine elimination reaction proceeds through an enolate intermediate. rsc.org

Condensation Reactions for Cyclopentenone Ring Formation

Condensation reactions provide a direct route to the cyclopentenone ring system from acyclic precursors. A notable example is the aldol condensation of benzil (B1666583) with a ketone containing an α-hydrogen atom in the presence of sodium hydroxide. isca.me This method has been shown to be a simple and efficient procedure for the synthesis of various 2-cyclopenten-1-one (B42074) derivatives in moderate to good yields. isca.me

The reaction of 1,4-diketones with nitroalkanes in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can also lead to the formation of 4-alkylidenecyclopent-2-en-1-ones with high selectivity for the E isomer. organic-chemistry.org Additionally, a procedure for synthesizing 2-acetyl-1,3-cyclopentanedione (B1604962) involves the reaction of succinic anhydride (B1165640) and isopropenyl acetate (B1210297) in the presence of aluminum chloride. orgsyn.org This compound can then be hydrolyzed to 1,3-cyclopentanedione (B128120). orgsyn.org

Advanced Catalytic Syntheses of 2-Cyclopenten-1-one, 3-acetyl- Related Scaffolds

Modern synthetic chemistry has seen the development of powerful catalytic methods that enable the efficient and selective synthesis of complex molecules like cyclopentenones. These reactions often utilize transition metal catalysts to facilitate transformations that would be difficult to achieve through traditional methods.

Palladium-Catalyzed Intramolecular Carbonyl α-Alkenylation for 2-Cyclopentenone Derivatives

Palladium catalysis has emerged as a versatile tool for the construction of carbon-carbon bonds. A notable application in cyclopentenone synthesis is the intramolecular carbonyl α-alkenylation. This reaction allows for the efficient synthesis of 2-cyclopentenone derivatives from 5-bromo-5-hexen-2-ones under mild conditions. acs.orgnih.gov The reaction proceeds via a palladium-catalyzed intramolecular α-alkenylation of the carbonyl compound, followed by a double-bond migration to yield the final cyclopentenone product. acs.orgacs.org

The reaction conditions have been optimized, with Pd(PPh3)4 as the catalyst and K3PO4 as the base in NMP as the solvent, typically at a temperature of 75 °C. doi.org A variety of 2-(2′-bromoallyl)-1,3-dicarbonyl compounds and their analogs have been successfully cyclized using this method to produce a range of substituted cyclopentenone derivatives in good yields. acs.orgdoi.org

| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(2′-bromoallyl)-1,3-dicarbonyl compounds | Pd(PPh3)4 | K3PO4 | NMP | 75 | Substituted 2-cyclopentenones | Good | doi.org |

| 5-bromo-5-hexen-2-ones | Palladium Catalyst | - | - | Mild | 2-Cyclopentenone derivatives | - | acs.orgnih.gov |

Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reactions for Substituted Cyclopentenones

Gold catalysis has gained significant attention in recent years for its ability to activate alkynes and allenes towards nucleophilic attack, enabling a variety of complex transformations. One such application is in the synthesis of highly functionalized cyclopentenones.

A powerful one-pot synthesis of ring-fused 5-hydrazino-2-cyclopentenone derivatives has been achieved through a gold(I)-catalyzed tandem reaction of enynyl acetates. acs.org This sequence involves a cycloisomerization, a hetero-Diels–Alder reaction, and a ring-opening. acs.org The process begins with a 1,3-acyloxy migration and a Nazarov cyclization to form a dienyl acetate intermediate, which is then trapped by a heterodienophile. acs.org This methodology provides access to complex cyclopentenone structures with high efficiency. acs.org

Furthermore, gold(I) catalysts have been employed in the cycloisomerization of silyl-substituted vinylallenes to produce silyl-substituted cyclopentadienyl (B1206354) esters. nih.gov These cyclopentadienes can subsequently be converted to 2,3-diaryl-substituted cyclopentenones. nih.gov Gold(I) has also been shown to catalyze the Rautenstrauch rearrangement of 1-ethynyl-2-propenyl pivaloates to form a variety of cyclopentenones, including chiral derivatives, under mild conditions. scispace.com The reaction is proposed to proceed through a vinyl gold species. scispace.com

| Starting Material | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Enynyl acetates | Gold(I) | Cycloisomerization/Hetero-Diels–Alder/Ring-Opening | Ring-fused 5-hydrazino-2-cyclopentenones | acs.org |

| Silyl-substituted vinylallenes | [(IPr)Au(CH3CN)]SbF6 | Migratory Cycloisomerization | Silyl-substituted cyclopentadienyl esters | nih.gov |

| 1-Ethynyl-2-propenyl pivaloates | Ph3PAuOTf | Rautenstrauch Rearrangement | Substituted cyclopentenones | scispace.com |

Pauson-Khand Reaction for Cyclopentenone Core Assembly

The Pauson-Khand reaction (PKR) is a powerful and widely utilized organometallic cycloaddition for the synthesis of α,β-cyclopentenones. wikipedia.orgrsc.org This reaction involves the formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex. wikipedia.orgrsc.orgorganic-chemistry.org

The generally accepted mechanism commences with the formation of a stable hexacarbonyldicobalt alkyne complex. wikipedia.orgrsc.org Subsequent coordination of the alkene to one of the cobalt centers is followed by migratory insertion of the alkene into a cobalt-carbon bond of the alkyne. This forms a metallacyclopentene intermediate. wikipedia.org A carbonyl group then inserts into a metal-carbon bond, and subsequent reductive elimination yields the cyclopentenone product, regenerating the cobalt catalyst in a catalytic cycle or liberating the free metal in stoichiometric versions. wikipedia.org

Initially discovered by Ihsan Khand and Peter Pauson in the early 1970s, the reaction was first reported as an intermolecular process. wikipedia.orgrsc.org While the intermolecular variant is effective, particularly with strained alkenes like norbornene, it can suffer from poor regioselectivity with unsymmetrical reactants. wikipedia.orgbeilstein-journals.org Consequently, the intramolecular version of the PKR has seen extensive development and application, proving highly efficient for constructing bicyclic and more complex polycyclic systems containing a fused cyclopentenone ring. beilstein-journals.orgnih.gov

The traditional Pauson-Khand reaction often requires stoichiometric amounts of dicobalt octacarbonyl. wikipedia.org However, significant advancements have led to catalytic versions using various transition metals, including rhodium, iridium, and palladium, often in conjunction with additives or specialized ligands to enhance reactivity, yield, and stereoselectivity. wikipedia.orgorganic-chemistry.org For instance, the use of amine N-oxides can promote the reaction under milder conditions. beilstein-journals.org

The versatility of the PKR has been showcased in the total synthesis of numerous complex natural products, including terpenes and alkaloids. rsc.orgnih.gov For example, it has been a key step in the synthesis of azabridged bicyclic structures, which are core components of macroline (B1247295) alkaloids like (-)-alstonerine. nih.gov

| Catalyst/Promoter System | Reactants | Product Type | Key Features |

| Dicobalt Octacarbonyl (stoichiometric) | Alkyne, Alkene, Carbon Monoxide | α,β-Cyclopentenone | Original method, often requires thermal conditions. wikipedia.org |

| Rhodium(I) complexes | Enyne | Bicyclic Cyclopentenone | Catalytic, can be used for intramolecular cyclizations. wikipedia.orgorganic-chemistry.org |

| Iridium catalysts | 1,6-Enyne | Bicyclic Cyclopentenone | Can achieve enantioselective transformations. organic-chemistry.org |

| Cobalt/Lewis Base | Enyne | Bicyclic Cyclopentenone | Enhanced efficiency and milder reaction conditions. organic-chemistry.org |

Nazarov Cyclization Reaction and its Application to Cyclopentenone Synthesis

The Nazarov cyclization is a classic acid-catalyzed reaction for the synthesis of 2-cyclopentenones from divinyl ketones. researchgate.net This electrocyclic reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory 4π-electron ring closure to form a cyclopentenyl cation. acs.orgorganic-chemistry.org Subsequent elimination of a proton furnishes the α,β-unsaturated ketone. organic-chemistry.org

A broad range of precursors that can generate a divinyl ketone or its equivalent in situ can be employed in the Nazarov cyclization. researchgate.net The reaction is typically promoted by strong Brønsted or Lewis acids. organic-chemistry.org While effective, traditional Nazarov cyclizations can require harsh conditions and may exhibit low regioselectivity with unsymmetrically substituted substrates. conicet.gov.arorganic-chemistry.org

Modern advancements have focused on overcoming these limitations. The use of silicon-directing groups, for instance, can control the regioselectivity of the elimination step. organic-chemistry.org Furthermore, highly reactive substrates, such as 2-alkoxy-1,4-pentadien-3-ones, have been developed that cyclize under much milder conditions, often at room temperature with high yields and regioselectivity. acs.org The alkoxy substituent not only activates the substrate but can also act as a chelating group for a Lewis acid, pre-organizing the molecule for cyclization. acs.org

Catalytic and asymmetric versions of the Nazarov cyclization are areas of active research. acs.orgorganic-chemistry.org While achieving high enantioselectivity has been challenging, some success has been reported using chiral Lewis acids or organocatalysts to control the direction of the conrotatory ring closure. organic-chemistry.org Recently, molecular iodine has been identified as an efficient and mild catalyst for the cycloisomerization of conjugated dienals to 2-cyclopentenones. conicet.gov.ar

| Catalyst/Promoter | Substrate Type | Product | Key Features |

| Strong Brønsted/Lewis Acids | Divinyl Ketone | 2-Cyclopentenone | Classic conditions, can be harsh. researchgate.netorganic-chemistry.org |

| Silicon-directing groups | Silylated Divinyl Ketone | Regiodefined 2-Cyclopentenone | Controls regioselectivity of elimination. organic-chemistry.org |

| Lewis Acids (e.g., Sc(OTf)₃) | 2-Alkoxy-1,4-pentadien-3-one | 2-Alkoxy-2-cyclopentenone | High reactivity, mild conditions, potential for asymmetry. acs.org |

| Molecular Iodine | Conjugated Dienal | 2-Cyclopentenone | Mild, metal-free catalytic conditions. conicet.gov.ar |

| Gold(I) catalysts | Enynyl Acetates | 5-Hydrazino-2-cyclopentenone | Tandem cycloisomerization/cycloaddition/ring-opening. acs.org |

Saegusa–Ito Oxidation and Oxidation of Cyclic Allylic Alcohols to Form Cyclopentenones

The Saegusa–Ito oxidation provides a reliable method for introducing α,β-unsaturation into carbonyl compounds, effectively converting saturated ketones into their corresponding enones. wikipedia.org The reaction proceeds via a two-step sequence: formation of a silyl enol ether from the ketone, followed by treatment with a palladium(II) salt, typically palladium(II) acetate. wikipedia.orgnrochemistry.com

The mechanism involves the coordination of the palladium(II) to the double bond of the silyl enol ether. wikipedia.orgnrochemistry.com This is followed by the loss of the silyl group and the formation of an oxo-allyl palladium complex. A subsequent β-hydride elimination generates a palladium hydride-enone complex, which then undergoes reductive elimination to afford the α,β-unsaturated ketone, acetic acid, and palladium(0). wikipedia.orgnrochemistry.com In the original protocol, a stoichiometric oxidant, such as benzoquinone, was used to regenerate the active palladium(II) catalyst from the palladium(0) species, allowing for the use of catalytic amounts of the expensive palladium salt. wikipedia.org More recent modifications have employed other oxidants like Oxone. lookchem.com For acyclic substrates, the Saegusa-Ito oxidation typically yields the thermodynamically more stable E-olefin product. wikipedia.org

An alternative and direct approach to cyclopentenones is the oxidation of cyclic allylic alcohols. This transformation can be achieved using various oxidizing agents. For instance, vanadium-based reagents have been shown to effect the allylic oxidation of 2-cyclopenten-1-ones to introduce an oxo or alkoxyl group at the γ-position. jst.go.jp

These oxidation methods are valuable for the late-stage introduction of unsaturation in complex molecule synthesis and for the preparation of cyclopentenone derivatives that may not be readily accessible through cyclization strategies. wikipedia.orgrsc.org

| Oxidation Method | Substrate | Reagents | Product | Key Features |

| Saegusa-Ito Oxidation | Silyl Enol Ether of a Cyclopentanone | 1. Pd(OAc)₂, 2. Oxidant (e.g., benzoquinone, Oxone) | 2-Cyclopenten-1-one | Mild conditions, regioselective introduction of unsaturation. wikipedia.orglookchem.com |

| Allylic Oxidation | 2-Cyclopenten-1-one | VO(OEt)Cl₂ | γ-Oxo or γ-Alkoxy-2-cyclopenten-1-one | Direct functionalization of the cyclopentenone ring. jst.go.jp |

| Oxidation of Allylic Alcohol | Cyclic Allylic Alcohol | Various Oxidants (e.g., PDC) | 2-Cyclopenten-1-one | Direct conversion of an alcohol to an enone. acs.org |

Syntheses from Renewable Feedstocks to Cyclopentenone Derivatives

The conversion of biomass into valuable platform chemicals and their subsequent transformation into important synthetic intermediates is a cornerstone of green chemistry. 5-Hydroxymethylfurfural (HMF), derived from the dehydration of C6 sugars, is a key bio-based platform molecule. rsc.orgresearchgate.net

A novel approach has been developed for the synthesis of 3-methyl-2-cyclopenten-1-one (B1293772) from HMF. rsc.org This process involves the conversion of HMF to 2,5-hexanedione (HDN) and subsequently to 3-methyl-2-cyclopenten-1-one. The reaction can be promoted by water splitting with zinc under high-temperature water conditions. rsc.org In this system, zinc acts as a hydrogen source, and the in situ generated zinc oxide may exhibit catalytic activity. rsc.org This method represents a significant advancement in producing cyclopentenone derivatives directly from renewable resources, bypassing traditional petroleum-based feedstocks. rsc.org

Furfural and furfuryl alcohol, other important biomass-derived compounds, can also serve as precursors for cyclopentenone synthesis. rsc.orgresearchgate.net For example, furfuryl alcohol can be a starting material in a reaction sequence leading to 2-pyrone derivatives, which can be further transformed. researchgate.net Diels-Alder reactions involving furan (B31954) derivatives, such as 2-methylfuran, with various dienophiles are also being explored for the synthesis of complex polycyclic structures that can serve as high-density fuel precursors. acs.org

| Renewable Feedstock | Key Intermediate(s) | Catalyst/Conditions | Cyclopentenone Product |

| 5-Hydroxymethylfurfural (HMF) | 2,5-Hexanedione (HDN) | Zn, High-Temperature Water | 3-Methyl-2-cyclopenten-1-one. rsc.org |

| Furfuryl Alcohol | Cyclopentadienone epoxide | Thermal rearrangement | Substituted 2-pyrones (can be precursors). researchgate.net |

| 2-Methylfuran | Diels-Alder Adducts | Thermal or Acid Catalysis | Polycyclic Ketones. acs.org |

Derivatization Strategies of the 2-Cyclopenten-1-one System for Complex Target Synthesis

The 2-cyclopenten-1-one core is a versatile scaffold that allows for a wide range of chemical modifications to build molecular complexity. acs.org The conjugated enone system provides multiple reactive sites for derivatization.

Conjugate addition (Michael addition) to the β-carbon of the enone is a common strategy to introduce substituents. nih.gov A variety of nucleophiles, including organocuprates, malonates, and amines, can be employed for this purpose. acs.orgnih.gov The resulting enolate can be trapped with an electrophile, leading to 1,2-disubstituted cyclopentanone derivatives. pnas.org

The carbonyl group can undergo standard transformations, such as reduction to an allylic alcohol or addition of organometallic reagents to form tertiary alcohols. acs.orgnih.gov The resulting allylic alcohols are themselves valuable intermediates, for instance, in Wharton transposition reactions. acs.org

The double bond of the cyclopentenone can participate in various reactions. Epoxidation of the enone, for example with nucleophilic epoxidizing agents, yields an epoxyketone. acs.orgnih.gov This intermediate can undergo ring-opening reactions with nucleophiles to generate functionalized cyclopentenones. acs.org Cycloaddition reactions, such as [2+2] photocycloadditions or Diels-Alder reactions, can also be employed to construct more complex, polycyclic frameworks. nih.govresearchgate.net For instance, the UV-induced [2+2] dimerization of 2-cyclopenten-1-one within a metal-organic framework has been shown to proceed with high diastereoselectivity. researchgate.net

These derivatization strategies highlight the utility of the 2-cyclopenten-1-one system as a flexible building block in diversity-oriented synthesis, enabling the generation of libraries of complex molecules for various applications. acs.org

| Reaction Type | Reagent(s) | Intermediate/Product | Application |

| Conjugate Addition | Dimethylmalonate, Organocuprates | Substituted Cyclopentanone | Introduction of substituents at the β-position. nih.govpnas.org |

| Carbonyl Reduction | DIBAL-H, NaBH₄ | Allylic Alcohol | Access to alcohols and further transformations. nih.gov |

| Nucleophilic Epoxidation | H₂O₂, NaOH | Epoxyketone | Intermediate for ring-opening reactions. acs.org |

| [2+2] Photodimerization | UV light | Dimeric Cyclobutane | Construction of polycyclic systems. researchgate.net |

| Diels-Alder Reaction | Danishefsky's diene | Tricyclic Ketone | Formation of fused ring systems. nih.gov |

| 1,3-Dipolar Cycloaddition | Azomethine ylide | Tricyclic Pyrrolidine | Synthesis of heterocyclic scaffolds. nih.gov |

Reactivity and Mechanistic Investigations of 2 Cyclopenten 1 One, 3 Acetyl

Nucleophilic Conjugate Addition Reactions (Michael Reactions) to the Enone System

As an α,β-unsaturated ketone, the enone moiety of 2-Cyclopenten-1-one (B42074), 3-acetyl- is a classic Michael acceptor. wikipedia.org Nucleophilic conjugate addition, or the Michael reaction, involves the addition of a nucleophile to the β-carbon of the conjugated system. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful tool for carbon-carbon bond formation. wikipedia.org The reaction mechanism begins with the attack of a nucleophile at the β-position of the enone. The resulting negative charge is delocalized across the oxygen and the α-carbon, forming an enolate intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent protonation, typically during workup, leads to the final saturated product through keto-enol tautomerism. wikipedia.orgchemeurope.com

The presence of two carbonyl groups in 2-Cyclopenten-1-one, 3-acetyl- presents multiple electrophilic sites. However, conjugate addition (1,4-addition) is generally favored over direct addition to the carbonyl carbon (1,2-addition) when using soft nucleophiles. libretexts.org This regioselectivity can be explained by Hard-Soft Acid-Base (HSAB) theory, which posits that the β-carbon is a "soft" electrophilic center, preferentially attacked by "soft" nucleophiles like enolates, Gilman reagents, and thiols. wikipedia.orglibretexts.org Hard nucleophiles, such as Grignard or organolithium reagents, are more likely to attack the "hard" electrophilic center of the carbonyl carbon in a 1,2-addition. libretexts.orgyoutube.com

The stereoselectivity of the addition is influenced by the planar nature of the cyclopentenone ring. The incoming nucleophile can approach from either the top face or the bottom face of the ring. The presence of the 3-acetyl group can create a steric bias, potentially directing the nucleophile to the face opposite the acetyl group, leading to a major diastereomer.

Table 1: Regioselectivity in Nucleophilic Additions to α,β-Unsaturated Carbonyls

| Nucleophile Type | Predominant Reaction Pathway | Rationale |

| Organocuprates (Gilman Reagents) | 1,4-Conjugate Addition | Soft nucleophile prefers the soft β-carbon. chemeurope.com |

| Enolates (e.g., from malonates) | 1,4-Conjugate Addition (Michael Reaction) | Soft, resonance-stabilized nucleophiles. wikipedia.orgchemistrysteps.com |

| Amines, Thiols | 1,4-Conjugate Addition | Weakly basic, soft nucleophiles. libretexts.org |

| Organolithium/Grignard Reagents | 1,2-Direct Addition | Hard, strongly basic nucleophiles prefer the hard carbonyl carbon. libretexts.orgyoutube.com |

Achieving enantioselectivity in Michael additions to prochiral cyclopentenone derivatives is a significant area of research. buchler-gmbh.com This is typically accomplished using chiral catalysts that create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Organocatalysis, employing small chiral organic molecules like primary or secondary amines, has emerged as a powerful strategy. mdpi.com

For instance, chiral primary amines can react with the ketone to form an enamine, which then undergoes conjugate addition. mdpi.com Alternatively, bifunctional catalysts, such as thiourea-based organocatalysts, can activate both the nucleophile and the electrophile through hydrogen bonding, facilitating a highly organized, stereoselective transition state. mdpi.commdpi.com These methods have been successfully applied to various cycloketones and α,β-unsaturated systems to yield products with high diastereoselectivity and enantioselectivity. mdpi.comorganic-chemistry.org

Table 2: Examples of Catalytic Systems for Asymmetric Michael Additions

| Catalyst Type | Example | Activation Mode | Typical Substrates |

| Chiral Secondary Amine | Proline-derived catalysts | Forms a chiral iminium ion with the enone, activating it for nucleophilic attack. | Aldehydes, Ketones |

| Chiral Primary Amine | (R,R)-1,2-Diphenylethylenediamine (DPEN) derivatives | Forms a chiral enamine from a ketone nucleophile. mdpi.com | Cycloketones, Nitroalkenes |

| Bifunctional Thiourea | DPEN-based thiourea | Activates the nitroalkene via hydrogen bonding while the amine activates the ketone. mdpi.com | Cycloketones, Nitroalkenes |

| Cinchona Alkaloids | Cupreine, Quinidine derivatives | Can act as a Brønsted base to generate the nucleophile and a hydrogen-bond donor to activate the electrophile. buchler-gmbh.com | β-ketoesters, Nitroalkenes |

Cycloaddition Chemistry of the 2-Cyclopenten-1-one Moiety

The electron-deficient alkene within the 2-cyclopenten-1-one structure makes it an excellent participant in various cycloaddition reactions. These reactions are fundamental for rapidly building molecular complexity and constructing polycyclic ring systems.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orgyoutube.com 2-Cyclopentenone and its derivatives are effective dienophiles. wikipedia.org The reactivity in a Diels-Alder reaction is typically enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. youtube.comlibretexts.org The presence of both the ketone and the 3-acetyl group in 2-Cyclopenten-1-one, 3-acetyl- significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, making it a highly reactive dienophile.

Regioselectivity: When an unsymmetrical diene is used, the regiochemical outcome is governed by the electronic properties of the substituents. The most favorable alignment of molecular orbitals dictates the formation of the major regioisomer.

Stereochemical Control: The Diels-Alder reaction is highly stereospecific. A key principle is the endo rule, which states that the major product is often the one in which the substituents of the dienophile are oriented towards the π-system of the newly forming ring in the transition state. libretexts.org This is due to favorable secondary orbital interactions. However, the exo product is thermodynamically more stable, and may predominate if the reaction is reversible and run under thermodynamic control (e.g., at high temperatures). libretexts.org

Table 3: Diels-Alder Reactions with Cyclopentenone Derivatives

| Diene | Dienophile | Conditions | Major Product Stereochemistry |

| Cyclopentadiene | 2-Cyclopentenone | Thermal | Endo adduct favored (kinetic control). comporgchem.com |

| Danishefsky's diene | 2-Cyclopentenone | Lewis Acid (e.g., ZnCl2) | Fused tricyclic system. wikipedia.orgresearchgate.net |

| (S)-9-(1-methoxyethyl)anthracene | 2-Cyclopentenone | Microwave irradiation | High regio- and diastereoselectivity. researchgate.net |

| 1,3-Butadiene | 2-Cyclopentenone | High Temperature | Bicyclic adduct. libretexts.org |

In contrast to the thermally allowed [4+2] Diels-Alder reaction, the [2+2] cycloaddition of two alkenes is typically a photochemical process. aklectures.com Irradiation of 2-cyclopentenone in the presence of another alkene can lead to the formation of a bicyclo[3.2.0]heptan-2-one skeleton. scispace.com This reaction is a powerful method for constructing strained four-membered rings. researchgate.net

The reaction generally proceeds via the photo-excitation of the enone to its triplet state, which then adds to the ground-state alkene in a stepwise manner through a 1,4-biradical intermediate. researchgate.net The regioselectivity of the addition results in two possible isomers: head-to-head (HH) and head-to-tail (HT). scispace.com The ratio of these products is sensitive to factors such as solvent polarity and the concentration of the reactants. For example, in the photocycloaddition of 2-cyclopentenone to (ω-1)-alken-1-ols, the regioselectivity can be influenced by hydrogen bonding between the enone and the alkenol. scispace.com

Table 4: Regioselectivity in Photochemical [2+2] Cycloadditions of 2-Cyclopentenone

| Alkene Partner | Solvent | Major Regioisomer | Reference |

| 3-Buten-1-ol | Acetonitrile | Head-to-Head (HH) | scispace.com |

| 4-Penten-1-ol | Acetonitrile | Head-to-Head (HH) | scispace.com |

| Cyclopentene (B43876) | Not specified | Not specified | researchgate.net |

| (ω-1)-Alken-1-ols | Hexane | Varies with concentration | scispace.com |

Beyond the classic Diels-Alder reaction, modern organocatalytic methods have enabled formal [4+2] annulations using 2-cyclopentenone to construct complex chiral scaffolds. rsc.orgresearchgate.net In these reactions, 2-cyclopentenone does not act as a traditional dienophile but is instead transformed into a reactive intermediate that can function as a four-carbon or two-carbon component.

One prominent strategy involves the reaction of 2-cyclopentenone with a chiral secondary amine catalyst. This generates a chiral dienamine intermediate, which can then undergo a [4+2] cycloaddition with various electron-deficient alkenes. rsc.orgresearchgate.net This approach has been used to synthesize multifunctional chiral bicyclo[2.2.1]heptane (norcamphor) scaffolds with excellent yields and enantioselectivities. rsc.orgresearchgate.net The use of a dual catalytic system, combining a chiral amine with a co-catalyst like 2-mercaptobenzoic acid, can significantly enhance reactivity and selectivity. rsc.org These advanced strategies provide access to complex molecular architectures that are difficult to obtain through traditional methods. oaepublish.com

Table 5: Catalytic Systems for Asymmetric [4+2] Annulations with 2-Cyclopentenone

| Catalyst System | Alkene Partner | Product Scaffold | Enantioselectivity (ee) |

| Chiral Amine / 2-Mercaptobenzoic Acid | Activated Alkenes | Bicyclo[2.2.1]heptane | Good to excellent. rsc.org |

| Chiral Phosphine | Sulfamate-derived cyclic imines | Tetrahydropyridine-fused heterocycles | Moderate to high. researchgate.net |

| Chiral Amine | 2-[Aryl(tosylimino)methyl]acrylates | 1,2,3,4-Tetrahydroquinolines | Good. oaepublish.com |

Thermal and Photochemical Decomposition Pathways of Cyclopentenones

The stability of the cyclopentenone ring system is significantly influenced by external energy sources such as heat and light, leading to a variety of decomposition and rearrangement products.

Thermal Decomposition

The thermal decomposition of 2-cyclopentenone has been investigated through combined experimental and computational studies, revealing multiple reaction channels that become accessible at high temperatures (1000 to 1400 K) wikipedia.orgacs.orgorganic-chemistry.org. Gas-phase pyrolysis experiments have identified a range of products, including carbon monoxide, ketene, propenylketene, vinylacetylene, ethylene, propene, acrolein, acetylene (B1199291), propyne, and the propargyl radical wikipedia.orgacs.orgorganic-chemistry.org.

Computational analyses have elucidated five primary decomposition pathways for the parent 2-cyclopentenone molecule wikipedia.orgacs.orgorganic-chemistry.org:

Pathways 1-3: These three channels are initiated by a hydrogen atom migration within the cyclopentenone ring, followed by ring-opening to produce different isomers of propenylketene (prop-1-enylketene and prop-2-enylketene) wikipedia.orgacs.orgorganic-chemistry.org.

Pathway 4: This pathway involves the simultaneous rupture of two carbon-carbon bonds, leading to the formation of a high-energy cyclopropenone intermediate. This intermediate subsequently decomposes to yield ethylene, acetylene, and carbon monoxide wikipedia.orgorganic-chemistry.org.

Pathway 5: A more complex, multi-step mechanism leads to the formation of acrolein and acetylene wikipedia.orgacs.orgorganic-chemistry.org.

These pathways are summarized in the table below, highlighting the diversity of products arising from the unimolecular decomposition of the cyclopentenone core.

| Pathway Type | Initial Step | Key Intermediates | Major Products |

| H-Migration | H-atom shift from C4 or C5 | - | Propenylketene isomers |

| Concerted Ring Cleavage | Simultaneous C1-C5 and C3-C4 bond rupture | Cyclopropenone, Ethylene | Acetylene, Carbon Monoxide, Ethylene |

| Multi-step Rearrangement | H-migration and diradical formation | Carbene-like species | Acrolein, Acetylene |

This table is based on findings from the thermal decomposition of 2-cyclopentenone. wikipedia.orgacs.orgorganic-chemistry.org

Photochemical Decomposition

The photochemistry of cyclopentenones is characterized by rearrangements and cycloadditions, often proceeding through excited singlet or triplet states. While specific data on 3-acetyl-2-cyclopentenone is limited, studies on substituted cyclopentenones provide insight into likely reaction pathways.

For instance, 5-hydroxycyclopentenones undergo photochemical rearrangement to form 2-oxa[3.1.0]bicyclohexan-3-ones masterorganicchemistry.com. This type of rearrangement is a common feature in the photochemistry of cyclic enones. Asymmetrical diarylcyclopentenones have been shown to undergo light-induced reversible isomerization as well as photodegradation through pathways that can be either oxygen-independent (e.g., dyotropic rearrangement) or oxygen-dependent, involving singlet oxygen isca.me. It is plausible that 3-acetyl-2-cyclopentenone would also be susceptible to photochemical rearrangements, potentially involving the acetyl group and the enone system, leading to complex structural isomers.

Radical Reactions of Cyclopentenone Derivatives (e.g., OH Radical Reactions)

In environments such as the atmosphere or biological systems, cyclopentenone derivatives can interact with highly reactive radical species. The hydroxyl radical (•OH) is a key oxidant, and its reactions with cyclopentenones are important for understanding their environmental fate and combustion chemistry isca.meorgsyn.org.

The reaction of •OH with 2-cyclopenten-1-one proceeds rapidly, with both addition to the C=C double bond and abstraction of a hydrogen atom being significant pathways isca.meacs.org. The presence of the conjugated system influences the reaction rate, making it significantly faster than the reaction with the saturated analogue, cyclopentanone (B42830) isca.meorgsyn.org.

Kinetic studies have precisely measured the rate coefficients for these reactions over a range of temperatures. The position of substituents on the cyclopentenone ring has a marked effect on the reaction rate. For example, a methyl group at the 2-position (2-methyl-2-cyclopenten-1-one) slightly increases the reaction rate compared to the unsubstituted parent, while a methyl group at the 3-position (3-methyl-2-cyclopenten-1-one) significantly slows it down organic-chemistry.orgisca.meorgsyn.org.

The primary mechanisms are:

•OH Addition: The hydroxyl radical adds to either carbon of the double bond. This is often the dominant pathway at lower temperatures. The reaction proceeds through a barrierless formation of a pre-reactive complex, followed by isomerization to addition intermediates isca.meorgsyn.org.

H-Abstraction: The hydroxyl radical can abstract a hydrogen atom from the allylic positions (the CH₂ groups) of the ring, forming water and a resonance-stabilized cyclopentenonyl radical isca.me.

The table below presents the experimentally determined rate coefficients for the reaction of •OH with 2-cyclopenten-1-one and related compounds at room temperature.

| Compound | Rate Coefficient at 300 K (cm³ s⁻¹) |

| 2-Cyclopenten-1-one | 1.2 (±0.1) × 10⁻¹¹ |

| 2-Methyl-2-cyclopenten-1-one | 1.7 (±0.2) × 10⁻¹¹ |

| 3-Methyl-2-cyclopenten-1-one (B1293772) | 4.4 (±0.7) × 10⁻¹² |

| Cyclopentanone | 2.9 (±0.6) × 10⁻¹² |

Data sourced from Rutto et al. organic-chemistry.orgisca.meorgsyn.org

These kinetic data are crucial for modeling the atmospheric lifetime and combustion behavior of cyclopentenone derivatives. The negative temperature dependence observed for the reaction with 2-cyclopenten-1-one suggests that the addition mechanism, which becomes less favorable as temperature increases, is the dominant channel under atmospheric conditions isca.meorgsyn.org.

Enolate Chemistry and Alkylation at Alpha/Alpha-Prime Positions of the Cyclopentenone Ring

The presence of carbonyl groups in 2-Cyclopenten-1-one, 3-acetyl- imparts acidity to the adjacent C-H bonds, allowing for the formation of nucleophilic enolate ions upon treatment with a suitable base. This molecule is a 1,3-dicarbonyl compound, which enhances the acidity of the protons situated between the two carbonyl groups.

For 3-acetyl-2-cyclopentenone, there are three distinct positions where deprotonation can occur to form an enolate:

The acetyl methyl group (α-position to the acetyl carbonyl): The protons on this methyl group are highly acidic due to their position between two electron-withdrawing carbonyl groups (a β-dicarbonyl system). Deprotonation here would form a resonance-stabilized enolate.

The C-5 position of the ring (α-position to the ring carbonyl): These are standard α-protons to a ketone.

The C-4 position of the ring (α'-position to the ring carbonyl, also called the γ-position relative to the enone system): Deprotonation at this site leads to the formation of an extended, conjugated enolate.

The regioselectivity of deprotonation and subsequent alkylation is governed by factors such as the strength and steric bulk of the base, temperature, and solvent, which determine whether the kinetic or thermodynamic enolate is formed.

Kinetic Control: Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) typically results in the rapid deprotonation of the most accessible, least sterically hindered acidic proton. For 3-acetyl-2-cyclopentenone, this would likely be the protons at the C-5 position.

Thermodynamic Control: Using a weaker base in a protic solvent at higher temperatures allows for equilibrium to be established. The most stable enolate, which is generally the most substituted one, will predominate. In this specific molecule, the enolate formed by deprotonating the acetyl methyl group is expected to be particularly stable due to the extensive delocalization of the negative charge across both oxygen atoms.

Once formed, the enolate anion is a potent nucleophile that can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond. The site of alkylation will correspond to the site of enolate formation. Therefore, by carefully choosing the reaction conditions, it is possible to direct alkylation to a specific position. Studies on related 3-substituted cyclopentenones have shown that alkylation often occurs preferentially at the C-4 (γ') position under certain conditions, leading to conjoint ring systems.

The competition between these different reactive sites makes the enolate chemistry of 3-acetyl-2-cyclopentenone a versatile tool for the synthesis of complex substituted cyclopentane (B165970) derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopenten 1 One, 3 Acetyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 2-Cyclopenten-1-one (B42074), 3-acetyl-, a combination of 1D and 2D NMR experiments would be required for an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum would provide information on the chemical environment and connectivity of the protons in the molecule. The expected signals would include a singlet for the acetyl methyl protons, and multiplets for the vinyl proton and the two methylene (B1212753) groups in the cyclopentenone ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl groups and the double bond. The coupling constants (J) between adjacent protons would reveal their spatial relationships.

Table 1: Predicted ¹H NMR Data for 2-Cyclopenten-1-one, 3-acetyl- This table is a hypothetical representation. Actual experimental data is required for accurate values.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| CH₃ (acetyl) | ~2.4 | s (singlet) | N/A |

| H-2 (vinyl) | ~6.0-6.5 | t (triplet) | J ≈ 2-3 Hz |

| H-4 (CH₂) | ~2.5-2.7 | m (multiplet) | - |

| H-5 (CH₂) | ~2.3-2.5 | m (multiplet) | - |

The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule. Signals for the two carbonyl carbons (ring and acetyl), the two sp² carbons of the double bond, the two sp³ carbons of the ring methylene groups, and the acetyl methyl carbon would be expected.

Table 2: Predicted ¹³C NMR Data for 2-Cyclopenten-1-one, 3-acetyl- This table is a hypothetical representation. Actual experimental data is required for accurate values.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ring, C1) | ~200-210 |

| C=O (acetyl) | ~195-205 |

| C3 (vinyl) | ~160-170 |

| C2 (vinyl) | ~130-140 |

| C4 (CH₂) | ~30-40 |

| C5 (CH₂) | ~25-35 |

| CH₃ (acetyl) | ~20-30 |

To confirm the assignments from 1D NMR, a suite of 2D experiments would be necessary:

COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, confirming the connectivity within the methylene groups and their coupling to the vinyl proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal to which it is directly attached.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 2-Cyclopenten-1-one, 3-acetyl-, the most prominent absorption bands would be from the stretching vibrations of the two carbonyl groups and the carbon-carbon double bond.

Table 3: Predicted IR Absorption Bands for 2-Cyclopenten-1-one, 3-acetyl- This table is a hypothetical representation. Actual experimental data is required for accurate values.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretch (sp²) | ~3100-3000 | Medium |

| C-H stretch (sp³) | ~3000-2850 | Medium |

| C=O stretch (acetyl ketone) | ~1715-1725 | Strong |

| C=O stretch (α,β-unsaturated ring ketone) | ~1690-1700 | Strong |

| C=C stretch (conjugated) | ~1620-1640 | Medium-Strong |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization, which can aid in structural elucidation.

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the unique molecular formula (C₇H₈O₂ for the title compound) and distinguishes it from other compounds with the same nominal mass. The expected exact mass for [M+H]⁺ would be calculated and compared to the measured value. A plausible fragmentation pathway would likely involve the initial loss of the acetyl group (•CH₃CO) or a methyl radical (•CH₃), followed by subsequent fragmentation of the cyclopentenone ring.

Table 4: Predicted Mass Spectrometry Data for 2-Cyclopenten-1-one, 3-acetyl- This table is a hypothetical representation. Actual experimental data is required for accurate values.

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺• | C₇H₈O₂ | 124.05 | Molecular Ion |

| [M-CH₃]⁺ | C₆H₅O₂ | 109.03 | Loss of a methyl radical |

| [M-COCH₃]⁺ | C₅H₅O | 81.03 | Loss of an acetyl radical (α-cleavage) |

| [CH₃CO]⁺ | C₂H₃O | 43.02 | Acetyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique indispensable for monitoring the progress of chemical reactions involving compounds such as 2-Cyclopenten-1-one, 3-acetyl-. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, providing both qualitative and quantitative data about the components of a reaction mixture over time. springernature.commdpi.com

In a typical application, small aliquots are withdrawn from the reaction vessel at specific time intervals. These samples are then prepared, which may involve quenching the reaction and derivatization to increase volatility, and injected into the GC-MS system. nih.gov The gas chromatograph separates the mixture into its individual components based on their boiling points and affinity for the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component that serves as a chemical fingerprint.

By monitoring the relative peak areas of the reactant (2-Cyclopenten-1-one, 3-acetyl-), intermediates, and final products in the chromatogram over time, researchers can determine the reaction kinetics, assess product purity, and identify potential side products. researchgate.net For example, in a synthesis reaction, the disappearance of the starting material and the appearance of the desired product can be tracked to determine the point of reaction completion.

Below is a hypothetical data table illustrating how GC-MS could be used to monitor the reduction of 2-Cyclopenten-1-one, 3-acetyl- to its corresponding alcohol. The retention time (RT) distinguishes the compounds, while the mass spectrum confirms their identity.

Table 1: Hypothetical GC-MS Data for Reaction Monitoring

| Compound Name | Retention Time (min) | Key Mass Spectral Fragments (m/z) |

|---|---|---|

| 2-Cyclopenten-1-one, 3-acetyl- | 8.5 | 138 (M+), 123, 95, 67, 43 |

Advanced Spectroscopic Techniques for Electronic Structure and Conformation Studies

Cavity Ringdown Absorption Spectroscopy

Cavity Ringdown Spectroscopy (CRDS) is an ultra-sensitive absorption spectroscopy technique used to study the electronic structure of molecules in the gas phase. wikipedia.orgmpg.de The method involves injecting a laser pulse into a high-finesse optical cavity formed by two highly reflective mirrors. The light intensity inside the cavity decays exponentially over time as light leaks out and is absorbed by the sample. By measuring the decay rate (the "ringdown time"), the absolute absorption of the sample can be determined with exceptional sensitivity. stanford.edu

This technique is particularly valuable for studying weak electronic transitions, such as the T₁(n, π*) ← S₀ transition in cyclic enones like 2-cyclopenten-1-one, a molecule structurally related to 2-Cyclopenten-1-one, 3-acetyl-. nih.gov While a Resonance Enhanced Multiphoton Ionization (REMPI) spectrum has provided detailed vibronic information for 2-cyclopenten-1-one, CRDS offers a direct absorption measurement that can complement such studies, especially in overcoming limitations in detecting states with low emission quantum yields. nih.gov

For 2-Cyclopenten-1-one, 3-acetyl-, CRDS could be employed to obtain a high-resolution, vibronically resolved spectrum of its n → π* transition. This data would reveal the fundamental frequencies of various vibrational modes in the excited electronic state, providing critical insights into how the molecule's geometry and conformation change upon electronic excitation. The high sensitivity of CRDS makes it possible to perform these measurements on samples cooled in a supersonic jet expansion, which simplifies the spectrum by reducing rotational and vibrational congestion.

Table 2: Plausible Vibronic Bands for 2-Cyclopenten-1-one, 3-acetyl- from CRDS

| Transition | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| T₁(n, π*) ← S₀ Origin | 25,900 | 0-0 band of the triplet transition |

| ν'₁ | +150 | Ring puckering mode |

| ν'₂ | +320 | C=O wagging mode |

| ν'₃ | +850 | C=C stretching mode |

Matrix-Isolation Fourier Transform Infrared (FTIR) Spectroscopy of Reaction Intermediates

Matrix-Isolation Fourier Transform Infrared (FTIR) Spectroscopy is a powerful method for the direct observation and characterization of highly reactive and short-lived reaction intermediates. uc.ptunlp.edu.ar The technique involves trapping the species of interest in a solid, inert matrix (typically a noble gas like argon or neon) at cryogenic temperatures (close to absolute zero). scispace.com Under these conditions, the trapped molecules are unable to rotate or translate, and bimolecular reactions are prevented, effectively extending the lifetime of reactive intermediates for spectroscopic study. uc.pt

This method would be exceptionally useful for elucidating the mechanisms of reactions involving 2-Cyclopenten-1-one, 3-acetyl-. For instance, in studying its ozonolysis, one could identify key transient species like the primary ozonide and the Criegee intermediate, which are crucial for understanding the reaction pathway. nih.gov By co-depositing a stream of the reactant and ozone into the cryogenic matrix, these intermediates can be trapped and their unique vibrational signatures recorded by FTIR. Isotopic labeling experiments (e.g., using ¹⁸O) can further confirm the assignments of vibrational modes. nih.gov

The resulting FTIR spectra provide definitive structural information about these fleeting species, which is often impossible to obtain through conventional solution-phase experiments.

Table 3: Hypothetical FTIR Frequencies for Ozonolysis Intermediates of 2-Cyclopenten-1-one, 3-acetyl- in an Argon Matrix

| Intermediate | Functional Group | Characteristic Frequency (cm⁻¹) |

|---|---|---|

| Primary Ozonide | O-O-O ring stretch | 850 - 1000 |

| Criegee Intermediate | C=O⁺-O⁻ stretch | 900 - 950 |

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy is a high-resolution technique used to determine precise ionization energies and to study the vibrational structure of molecular cations. kaist.ac.kr In a VUV-MATI experiment, molecules are excited to high-lying Rydberg states just below the ionization threshold using a tunable VUV light source. A delayed, pulsed electric field is then applied to ionize these long-lived Rydberg states, and the resulting ions are detected by a mass spectrometer. This method provides spectroscopic information with much higher resolution than conventional photoelectron spectroscopy. researchgate.net

Applying VUV-MATI spectroscopy to 2-Cyclopenten-1-one, 3-acetyl- would yield an accurate adiabatic ionization energy, which is the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of its cation. researchgate.net Furthermore, the resulting spectrum would show distinct peaks corresponding to the vibrational modes of the molecular ion. This provides detailed information about the geometry and bonding of the cation, revealing how the molecular structure is altered by the removal of an electron. These experimental vibrational frequencies can be compared with theoretical calculations to make definitive assignments. researchgate.net

Table 4: Hypothetical VUV-MATI Spectroscopic Data for the 2-Cyclopenten-1-one, 3-acetyl- Cation

| Transition | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| Adiabatic Ionization Energy | 74,205 ± 5 | 0-0 band (S₀ → D₀⁺) |

| ν⁺₁ | +280 | Ring deformation mode |

| ν⁺₂ | +890 | C=C stretching mode |

| ν⁺₃ | +1250 | C-C stretching mode |

Synthetic Utility of 2 Cyclopenten 1 One, 3 Acetyl in Complex Molecule Construction

Role as a Versatile Building Block for Highly Functionalized Cyclopentanones and Cyclopentenes

The inherent reactivity of the α,β-unsaturated ketone system in 2-Cyclopenten-1-one (B42074), 3-acetyl-, coupled with the presence of the acetyl moiety, provides multiple sites for chemical modification. This dual reactivity allows for its elaboration into a wide array of highly substituted cyclopentanone (B42830) and cyclopentene (B43876) derivatives, which are key intermediates in the synthesis of natural products and other biologically active molecules.

Precursor for Complex Carbocyclic and Heterocyclic Annulation Products

Annulation reactions, which involve the formation of a new ring onto an existing structure, are a powerful tool in organic synthesis. 2-Cyclopenten-1-one, 3-acetyl- can serve as a precursor in these transformations to generate complex carbocyclic and heterocyclic fused systems. For instance, the enone moiety can participate as a dienophile in Diels-Alder reactions or as a Michael acceptor, setting the stage for subsequent intramolecular cyclizations.

One notable application is in aza-Robinson annulation strategies. While the direct use of 3-acetyl-2-cyclopenten-1-one is not extensively detailed in readily available literature, analogous cyclopentenone structures are employed in reactions that lead to fused bicyclic amides. These reactions typically involve a conjugate addition of a cyclic imide to the enone, followed by an intramolecular aldol (B89426) condensation. This methodology provides a pathway to core structures found in various alkaloids.

Furthermore, the acetyl group can be functionalized to introduce additional reactive handles, expanding the possibilities for annulation. For example, conversion of the acetyl group to an enolate can initiate intramolecular cyclizations onto the cyclopentenone ring or a tethered electrophile. The versatility of this building block also extends to the synthesis of heterocyclic systems, where the dicarbonyl functionality can react with dinucleophiles to form fused heterocycles such as pyrazoles or pyridazines.

Construction of Spiro-Fused Systems

Spirocycles, which contain two rings connected by a single common atom, are prevalent structural motifs in many natural products and pharmaceuticals. The construction of these intricate three-dimensional structures often poses a significant synthetic challenge. 2-Cyclopenten-1-one, 3-acetyl-, and its derivatives can be employed as starting materials for the synthesis of spiro-fused systems.

One strategy involves a three-component reaction of an arylamine, isatin, and a cyclopentane-1,3-dione derivative to synthesize spiro[dihydropyridine-oxindole] compounds. Although this example uses a related dione, the principle of utilizing a five-membered ring precursor for spirocycle formation is well-established. In the context of 3-acetyl-2-cyclopenten-1-one, the carbonyl groups could be envisioned to participate in condensation reactions with suitable bis-nucleophiles to generate spirocyclic structures.

Another approach involves the [3+2] cycloaddition of azomethine ylides with the double bond of the cyclopentenone ring. This powerful reaction allows for the stereoselective construction of spiro-pyrrolidine ring systems fused to the cyclopentane (B165970) core. The resulting spiro[cyclopentane-pyrrolidine] scaffolds are of significant interest in medicinal chemistry.

Applications in Asymmetric Synthesis for Chiral Molecule Production

The development of methods for the enantioselective synthesis of complex molecules is a cornerstone of modern organic chemistry. 2-Cyclopenten-1-one, 3-acetyl- serves as a valuable prochiral starting material for various asymmetric transformations, enabling the production of enantioenriched cyclopentanone and cyclopentene derivatives.

Enantioselective Synthesis of Chiral Cycloalkenone Derivatives via Catalysis

Catalytic asymmetric methods offer an efficient and atom-economical approach to chiral molecules. The enone functionality of 2-Cyclopenten-1-one, 3-acetyl- is an ideal handle for a variety of catalytic enantioselective transformations. For example, asymmetric conjugate addition of nucleophiles to the β-position of the enone, catalyzed by a chiral metal complex or an organocatalyst, can establish a stereocenter with high enantioselectivity.

The resulting chiral enolate can then be trapped with an electrophile, leading to the formation of highly functionalized cyclopentanones with multiple stereocenters. While specific data for 3-acetyl-2-cyclopenten-1-one is not abundant, the general strategy is well-documented for a range of cyclopentenone substrates.

Below is a table summarizing representative catalytic asymmetric conjugate additions to cyclopentenones, illustrating the potential for high enantioselectivity.

| Catalyst Type | Nucleophile | Substrate | Enantiomeric Excess (ee) |

| Chiral Phosphine-Nickel Complex | Arylboronic Acid | Alkynyl Malonate Ester | Up to 94% |

| Chiral Secondary Amine | 1,3-Dicarbonyl | α,β-Unsaturated Aldehyde | High |

Asymmetric Desymmetrization Strategies

Asymmetric desymmetrization of prochiral or meso compounds is a powerful strategy for the synthesis of enantiomerically enriched products. Derivatives of 2-Cyclopenten-1-one, 3-acetyl- that possess a plane of symmetry can be subjected to desymmetrization reactions. For example, a prochiral 2,2-disubstituted cyclopentene-1,3-dione can undergo a catalytic asymmetric vinylogous nucleophilic addition of a deconjugated butenolide, leading to a chiral product with high enantiopurity.

While direct desymmetrization of 3-acetyl-2-cyclopenten-1-one itself is less common, its derivatives can be designed to be suitable substrates for such transformations. These strategies often provide access to complex chiral building blocks that would be difficult to synthesize by other means.

The following table presents examples of asymmetric desymmetrization of cyclic diketones, a class of compounds related to derivatives of 3-acetyl-2-cyclopenten-1-one.

| Catalyst | Reaction Type | Substrate | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Chiral Boro-phosphate | Reductive Amination | 2,2-Disubstituted 1,3-Cyclopentadione | Up to 97% | >20:1 |

| H8-TRIP | Formal Diaza-ene Reaction | Cyclopentene-1,3-dione | Good to High | Excellent |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that can be temporarily attached to a substrate to control the stereochemical outcome of a reaction. The resulting diastereomeric products can be separated, and the auxiliary can then be removed to afford the desired enantiomerically enriched product.

In the context of 2-Cyclopenten-1-one, 3-acetyl-, a chiral auxiliary could be attached to the acetyl group, for example, by forming a chiral enamine or a chiral acetal. The chiral auxiliary would then direct the stereoselective addition of a nucleophile to the enone system. Alternatively, the cyclopentenone itself could be derived from a chiral precursor, with the inherent chirality of the starting material directing subsequent transformations.

For instance, D-glucose-derived chiral auxiliaries have been used in the enantioselective synthesis of cross-conjugated cyclopentenones. This approach allows for the preparation of both enantiomeric series of the target products. While a specific application to 3-acetyl-2-cyclopenten-1-one is not detailed, the principle is broadly applicable to the synthesis of chiral cyclopentenone derivatives.

Based on a comprehensive review of available scientific literature, it has been determined that the chemical compound "2-Cyclopenten-1-one, 3-acetyl-" is not documented as a key intermediate or precursor in the synthesis of the natural products and analogues specified in the provided outline. Extensive searches have yielded no evidence of its application in the total synthesis of prostaglandins (B1171923), jasmonates, coriolin, brefeldin A, or in the preparation of nucleoside analogues.

Furthermore, no specific research detailing the synthesis of brominated or acetalized derivatives of 2-Cyclopenten-1-one, 3-acetyl- for academic study could be located. The existing literature on the synthesis of these complex molecules describes alternative synthetic pathways and starting materials.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline, as the foundational premise connecting "2-Cyclopenten-1-one, 3-acetyl-" to these specific synthetic utilities is not supported by current chemical research. Attempting to create content for the specified sections would result in speculation and unsubstantiated information, which falls outside the scope of scientifically accurate reporting.

Synthesis of Modified 2-Cyclopenten-1-one, 3-acetyl- Derivatives and Analogs for Academic Study

Hydrazino-Cyclopentenone Derivatives

The β-triketone structure of 2-acetyl-1,3-cyclopentanedione (B1604962), which exists predominantly in its enol form (3-hydroxy-2-acetyl-cyclopent-2-en-1-one), provides a versatile platform for the synthesis of nitrogen-containing heterocycles. A significant application is its reaction with hydrazine (B178648) and its derivatives to construct fused pyrazole (B372694) ring systems. This reaction is a variation of the well-established Knorr pyrazole synthesis, which classically involves the condensation of a β-dicarbonyl compound with a hydrazine.

The reaction with 2-acetyl-1,3-cyclopentanedione typically proceeds via condensation of the hydrazine with two of the carbonyl groups—most commonly the two ketones of the cyclopentanedione ring—to form a dihydropyrazole fused to the five-membered ring. This results in the formation of derivatives of 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one. The specific regioisomer formed can depend on the substitution of the hydrazine and the reaction conditions.

The general mechanism involves the initial formation of a hydrazone at one of the carbonyl sites, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the remaining carbonyl group, and subsequent dehydration to yield the aromatic pyrazole ring fused to the cyclopentanone core. This synthetic route provides efficient access to a class of compounds investigated for various biological activities.

| Reactant (Hydrazine Derivative) | Product Structure | Product Name | Notes |

|---|---|---|---|

| Hydrazine Hydrate (H₂NNH₂) |  | 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Reaction with unsubstituted hydrazine leads to the parent fused pyrazole system. |

| Methylhydrazine (CH₃NHNH₂) |  | 1,3-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one and 2,3-dimethyl-2,5,6,7-tetrahydro-4H-indazol-4-one | Use of a substituted hydrazine can lead to a mixture of N-substituted regioisomers. mdpi.com |

| Phenylhydrazine (C₆H₅NHNH₂) |  | 3-methyl-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Arylhydrazines are commonly used to introduce aromatic substituents on the pyrazole nitrogen. mdpi.comnih.govmdpi.com |

Acetyl-1,3-Cyclopentanedione Derivatives

Beyond its use in forming heterocyclic systems, 2-acetyl-1,3-cyclopentanedione is a valuable intermediate for the synthesis of other important organic compounds. Its functional groups can be selectively modified, making it a versatile building block in complex molecule construction.

One of the primary synthetic utilities of 2-acetyl-1,3-cyclopentanedione is its conversion to 1,3-cyclopentanedione (B128120). This transformation is achieved through deacetylation via hydrolysis. The reaction is typically carried out by heating a solution of 2-acetyl-1,3-cyclopentanedione in aqueous acetic acid. orgsyn.org The resulting 1,3-cyclopentanedione is a key precursor in the synthesis of various natural products and pharmaceuticals, including steroids. orgsyn.org

Furthermore, the acidic α-proton on the cyclopentane ring allows for various substitution reactions, such as alkylations. While the enol form is dominant, the compound exists in equilibrium with its diketo tautomer, which has an active methine proton between the two carbonyl groups. This position can be deprotonated by a suitable base and subsequently reacted with electrophiles like alkyl halides to introduce new substituents on the cyclopentane ring. This allows for the creation of a library of substituted cyclopentanedione derivatives for various applications, including the investigation of their biological properties. For instance, various analogs of 2-acetyl-1,3-cyclopentanedione have been synthesized to evaluate their hemolytic activity. researchgate.net

The synthetic methodology used to produce 2-acetyl-1,3-cyclopentanedione itself—diacylation of an enol acetate (B1210297) with a dicarboxylic acid anhydride (B1165640)—can be extended to produce a range of related cyclic β-triketones, demonstrating the robustness of this chemical scaffold in organic synthesis. orgsyn.org

| Reaction Type | Reagents | Product | Significance |

|---|---|---|---|

| Hydrolysis (Deacetylation) | 0.1 M Aqueous Acetic Acid, 100°C | 1,3-Cyclopentanedione | Forms a key intermediate for steroid and natural product synthesis. orgsyn.org |

| Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | 2-acetyl-2-alkyl-1,3-cyclopentanedione | Introduces functional groups to the cyclopentane core for creating diverse derivatives. |

| Reduction | Reducing Agent (e.g., NaBH₄) | Hydroxy-substituted derivatives | Selective reduction of one or more carbonyl groups to create chiral centers. |

Conclusion and Outlook in 2 Cyclopenten 1 One, 3 Acetyl Research

Summary of Key Methodological Advances and Mechanistic Insights

The synthesis of the 2-cyclopenten-1-one (B42074) core has been the subject of extensive research, leading to the development of numerous powerful synthetic methods. thieme-connect.com These methodologies provide the foundation upon which strategies for the synthesis of 2-Cyclopenten-1-one, 3-acetyl- can be built. Key advances include:

Intramolecular Cyclization Reactions: The Nazarov cyclization, an acid-catalyzed 4π-electrocyclization of divinyl ketones, stands as a classic and efficient method for cyclopentenone synthesis. wikipedia.org Modern variations have expanded its scope and enantioselectivity. organic-chemistry.orgpitt.edu Gold-catalyzed tandem reactions, combining a 3,3-rearrangement of enynyl acetates with a subsequent Nazarov reaction, have emerged as a highly efficient route to functionalized cyclopentenones. pitt.eduresearchgate.net

Metal-Catalyzed Cycloadditions: The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a powerful tool for constructing the cyclopentenone ring. thieme-connect.com Similarly, rhodium-catalyzed [4+1] cycloadditions offer another pathway to these structures. sigmaaldrich.com These metal-mediated processes are often characterized by high atom economy and the ability to build molecular complexity rapidly.

Condensation Reactions: Classical methods like the Aldol (B89426) condensation remain relevant, providing straightforward, if sometimes low-yielding, routes to cyclopentenone derivatives from simpler precursors. isca.me These reactions typically proceed under basic or acidic conditions and involve the intramolecular cyclization and dehydration of a γ-diketone or a related species.

Mechanistically, these advances highlight a shift towards catalysis to achieve higher efficiency and selectivity. For instance, in gold-catalyzed reactions, the Lewis acidic gold(I) species activates the alkyne functionality, facilitating subsequent cyclization pathways under mild conditions. pitt.edu In rhodium-catalyzed carbonylations, the metal center orchestrates the insertion of carbon monoxide and the formation of the five-membered ring. sigmaaldrich.com Understanding these mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes.

Current Challenges in the Synthesis and Derivatization of 2-Cyclopenten-1-one, 3-acetyl-

Despite the broad array of methods for cyclopentenone synthesis, the preparation and subsequent chemical manipulation of 2-Cyclopenten-1-one, 3-acetyl- present specific challenges that hinder its widespread study and application.

Regiocontrol in Synthesis: A primary challenge is the regioselective introduction of the acetyl group at the C3 position of the cyclopentenone ring. Many multi-component reactions that form the ring can yield mixtures of isomers if the precursors are not appropriately designed. For example, classical condensation approaches may suffer from competing reaction pathways, leading to difficulties in isolating the desired product in high yield. isca.me

Chemoselectivity in Derivatization: The molecule possesses multiple reactive sites: the α,β-unsaturated ketone (a Michael acceptor), the ketone of the acetyl group, and the enolizable protons α to both carbonyls. This complex reactivity profile poses a significant challenge for selective derivatization. For instance, nucleophilic attack could occur at the carbonyl of the acetyl group (1,2-addition), at the ring carbonyl (1,2-addition), or at the β-carbon of the enone system (1,4-conjugate addition). Differentiating between these sites to achieve a desired transformation requires carefully chosen reagents and reaction conditions.

These challenges are summarized in the following table:

| Challenge Area | Specific Difficulties | Potential Consequences |

| Synthesis | Difficulty in controlling the position of the acetyl group (regioselectivity). | Low yields; formation of difficult-to-separate isomeric byproducts. |

| Need for multi-step procedures for specific precursor synthesis. | Reduced overall efficiency and atom economy. | |

| Derivatization | Multiple competing reactive sites (two carbonyls, one enone). | Lack of chemoselectivity; formation of product mixtures. |

| Potential for undesired side reactions like polymerization or rearrangement. | Low yields of desired derivatives; complex purification. |

Future Directions in the Academic Research of this Cyclopentenone Derivative

The unique structure of 2-Cyclopenten-1-one, 3-acetyl- makes it an attractive target for future academic research. Overcoming the current challenges could unlock its potential as a valuable building block in organic synthesis.

Development of Novel Synthetic Methodologies: Future research should focus on developing novel, efficient, and highly regioselective syntheses of 2-Cyclopenten-1-one, 3-acetyl-. This could involve exploring organocatalytic approaches, which have shown great promise in asymmetric synthesis, or developing new transition-metal-catalyzed reactions tailored for this specific substitution pattern. The development of one-pot procedures that avoid the isolation of intermediates would be particularly valuable. organic-chemistry.org